An In-depth Technical Guide to the Crystal Structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
An In-depth Technical Guide to the Crystal Structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-. As a molecule of significant interest in medicinal chemistry, understanding its three-dimensional architecture is paramount for structure-based drug design and development. This document delves into the synthesis, crystallization, and detailed structural analysis of this compound, offering field-proven insights and methodologies.
Introduction: The Significance of Isoxazole-Glycine Conjugates
Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their synthetic versatility and ability to mimic peptide bonds have made them valuable scaffolds in drug discovery. The conjugation of the isoxazole core with amino acids, such as glycine, can enhance pharmacokinetic properties, including solubility and cell permeability, and introduce new biological functionalities.[3] Glycine, the simplest amino acid, can act as a flexible linker and participate in crucial hydrogen bonding interactions within biological targets.[4] Glycine and its derivatives are also known to be involved in neurotransmission, particularly as co-agonists at NMDA receptors, making their conjugates potential modulators of central nervous system (CNS) activity.[5][6]
The title compound, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-, combines the rigid, aromatic isoxazole ring system with the flexible glycine moiety. Its crystal structure provides critical insights into molecular conformation, intermolecular interactions, and the overall packing in the solid state. This information is invaluable for understanding its structure-activity relationship (SAR) and for the rational design of next-generation therapeutics.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- typically proceeds through the coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with a protected glycine ester, followed by deprotection. The carboxylic acid precursor is a stable, crystalline solid whose own crystal structure has been determined, providing a solid foundation for understanding the core of the title compound.[7][8]
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
A general and robust method for the synthesis of the isoxazole carboxylic acid precursor involves the reaction of an appropriate β-ketoester with hydroxylamine.
Step 2: Amide Coupling with Glycine Methyl Ester
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Activation of the Carboxylic Acid: To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Addition of Glycine Methyl Ester: Add glycine methyl ester hydrochloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.
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Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Methyl Ester
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Saponification: Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.
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Acidification and Extraction: Monitor the reaction by TLC. Once the starting material is consumed, acidify the mixture to pH 2-3 with dilute hydrochloric acid. Extract the product with a suitable organic solvent like ethyl acetate.
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Final Product Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-.
Step 4: Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and crystallization of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-.
Crystal Structure Analysis
While the specific crystal structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- is not publicly available in the Cambridge Structural Database (CSD) at the time of writing, a detailed analysis can be inferred from the high-quality crystallographic data of its immediate precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid.[7][8]
Crystallographic Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₉NO₃ | [7][8] |
| Molecular Weight | 203.19 | [7][8] |
| Crystal System | Monoclinic | [7][8] |
| Space Group | P2₁/n | [8] |
| a (Å) | 11.953 (4) | [7][8] |
| b (Å) | 5.981 (2) | [7][8] |
| c (Å) | 14.142 (5) | [7][8] |
| β (°) | 105.548 (6) | [7][8] |
| Volume (ų) | 974.0 (6) | [7][8] |
| Z | 4 | [7][8] |
| Temperature (K) | 273 | [7][8] |
| R-factor | 0.039 | [8] |
Molecular and Crystal Packing of the Precursor
In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[7][8] The carboxylic acid group is nearly coplanar with the isoxazole ring. The crystal packing is dominated by strong O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming head-to-head dimers.[7][8] These dimers are further linked into a three-dimensional network by C—H···N hydrogen bonds and π–π stacking interactions between the phenyl rings.[7][8]
Predicted Structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
The addition of the glycine moiety is expected to introduce several key structural features:
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Conformational Flexibility: The glycine linker will introduce additional rotational freedom around the amide bond and the Cα-C bond.
-
Hydrogen Bonding: The glycine's carboxylic acid and amide N-H group will provide additional hydrogen bond donors and acceptors, leading to a more complex and potentially robust hydrogen-bonding network in the crystal lattice.
-
Zwitterionic Form: In the solid state, the glycine moiety is likely to exist in a zwitterionic form, with a protonated amino group and a deprotonated carboxylate group, similar to the crystal structure of glycine itself.[9]
X-ray Diffraction Workflow
The determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.[10]
Applications in Drug Development
The structural insights gained from the crystal structure of Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- are directly applicable to drug development.
-
Structure-Based Drug Design: The precise knowledge of the molecule's conformation and intermolecular interactions allows for the rational design of analogs with improved binding affinity to a target protein. The dihedral angle between the phenyl and isoxazole rings is a key parameter that can be modulated to optimize interactions with a binding pocket.
-
Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings) can be used to develop a pharmacophore model for screening virtual libraries of compounds to identify new hits.
-
Crystal Engineering: Understanding the packing forces in the crystal lattice can aid in the design of different polymorphic forms with optimized physicochemical properties, such as solubility and stability.
-
Potential Therapeutic Targets: Given the biological activities of isoxazoles and the role of glycine in the CNS, this class of compounds could be explored as inhibitors of enzymes like xanthine oxidase or as modulators of glycine transporters (GlyT1), which are targets for treating CNS disorders such as schizophrenia.[5][11]
Hypothetical Signaling Pathway Modulation
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- 3. Amino Acids in the Development of Prodrugs [mdpi.com]
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- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
